(S)-1-Chloro-5-hexen-2-ol
CAS No.:
Cat. No.: VC16009710
Molecular Formula: C6H11ClO
Molecular Weight: 134.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H11ClO |
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Molecular Weight | 134.60 g/mol |
IUPAC Name | (2S)-1-chlorohex-5-en-2-ol |
Standard InChI | InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2/t6-/m0/s1 |
Standard InChI Key | YDIUXTQZSCDIFD-LURJTMIESA-N |
Isomeric SMILES | C=CCC[C@@H](CCl)O |
Canonical SMILES | C=CCCC(CCl)O |
Introduction
Chemical Structure and Physicochemical Properties
(S)-1-Chloro-5-hexen-2-ol (IUPAC name: (2S)-1-chlorohex-5-en-2-ol) has the molecular formula C₆H₁₁ClO and a molecular weight of 134.60 g/mol . Its structure features a stereocenter at the second carbon, which adopts the (S) configuration, and a terminal alkene group at the fifth position (Figure 1). The presence of both a hydroxyl and chlorine group confers polarity, making it soluble in organic solvents like ethanol and acetone but insoluble in water .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₁ClO | |
Molecular Weight | 134.60 g/mol | |
IUPAC Name | (2S)-1-chlorohex-5-en-2-ol | |
Canonical SMILES | C=CCCC(CCl)O | |
Stereochemistry | (S) configuration at C2 |
The compound’s stereochemistry is critical for its interactions in biological systems and synthetic applications. For instance, the (S) enantiomer may exhibit distinct reactivity compared to its (R) counterpart in asymmetric synthesis .
Synthesis and Enantioselective Production
The synthesis of (S)-1-Chloro-5-hexen-2-ol typically begins with 5-hexen-2-ol (C₆H₁₂O, MW 100.16 g/mol) , a precursor alcohol. Chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions introduces the chlorine atom at the first carbon . Industrial-scale production often employs continuous flow reactors to optimize yield and enantiomeric purity .
Enantioselective Methods
To achieve the (S) configuration, asymmetric catalysis or chiral resolving agents are utilized. For example, enzymatic resolution using lipases or kinetic resolution with chiral catalysts can isolate the desired enantiomer from racemic mixtures . These methods are critical for pharmaceutical applications, where enantiopurity dictates biological activity.
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its hydroxyl and chlorine groups, as well as the alkene moiety:
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Oxidation: The hydroxyl group at C2 can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC), yielding 5-hexen-2-one .
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the chlorine atom to a hydrogen, forming 5-hexen-2-ol .
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Substitution: Nucleophilic substitution at C1 replaces chlorine with groups like azide (NaN₃) or thiocyanate (KSCN) .
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Alkene Reactions: The double bond participates in electrophilic additions (e.g., hydrogenation to form hexan-2-ol) .
Applications in Scientific Research
Pharmaceutical Intermediate
(S)-1-Chloro-5-hexen-2-ol serves as a chiral building block in drug synthesis. For example, it has been used to develop protease inhibitors and anti-inflammatory agents . Its ability to introduce stereocenters makes it valuable for constructing complex molecules with defined biological activity.
Agrochemical Development
The compound’s reactivity enables its use in synthesizing herbicides and pesticides. Chlorinated alcohols often act as precursors for bioactive molecules targeting plant pathogens .
Material Science
In polymer chemistry, the alkene group facilitates cross-linking reactions, enhancing material durability. Functionalized derivatives are explored for specialty coatings and adhesives .
Property | (S)-1-Chloro-5-hexen-2-ol | 5-Hexen-2-ol |
---|---|---|
Molecular Formula | C₆H₁₁ClO | C₆H₁₂O |
Molecular Weight | 134.60 g/mol | 100.16 g/mol |
Functional Groups | -OH, -Cl, C=C | -OH, C=C |
Boiling Point | Not reported | 142–144°C |
Challenges and Future Directions
Current research focuses on improving enantioselective synthesis and exploring novel applications in medicinal chemistry. Advances in flow chemistry and biocatalysis may enhance the scalability of (S)-1-Chloro-5-hexen-2-ol production, addressing industrial demand . Additionally, computational modeling could predict its interactions with biological targets, accelerating drug discovery efforts.
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